Hydrastinine Hydrochloride

Description

Properties

IUPAC Name |

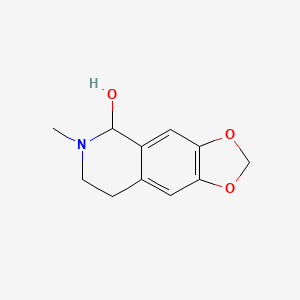

6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-12-3-2-7-4-9-10(15-6-14-9)5-8(7)11(12)13;/h4-5,11,13H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNQCQJCIITVHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C=C2C1O)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6592-85-4 (Parent) | |

| Record name | Hydrastinine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004884688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0047878 | |

| Record name | Hydrastinine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4884-68-8, 6592-85-4 | |

| Record name | 1,3-Dioxolo[4,5-g]isoquinolin-5-ol, 5,6,7,8-tetrahydro-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4884-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrastinine hydrochloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004884688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrastinine Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755892 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrastinine Hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrastinine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrastinine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.179 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRASTININE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8253P6A1G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Metabolic Precursor Elucidation

In Vivo Investigations of Precursor Incorporation in Plant Systems

Early investigations into the biosynthetic pathway of hydrastine (B1673436) relied on in vivo tracer studies using isotopically labeled compounds fed to Hydrastis canadensis plants. These experiments were crucial in identifying the primary metabolic building blocks of the complex hydrastine molecule.

Research demonstrated that the entire carbon skeleton of hydrastine is derived from the amino acid L-tyrosine. mcmaster.camcmaster.ca Through the administration of radioactively labeled tyrosine to H. canadensis, scientists confirmed that two molecules of tyrosine are incorporated to form the foundational structure of both hydrastine and the co-occurring alkaloid, berberine (B55584). mcmaster.ca

Further studies utilizing labeled dopamine (B1211576), a decarboxylation product of L-DOPA (3,4-dihydroxyphenylalanine), showed its efficient and specific incorporation into the hydrastine structure. mcmaster.ca This confirmed that the biosynthetic pathway proceeds via dopamine, which itself is derived from tyrosine. These precursor feeding experiments were fundamental in establishing the origin of the isoquinoline (B145761) and benzyl portions of the molecule and validating the general BIA pathway in H. canadensis.

| Precursor Fed | Isotopic Label | Key Finding | Reference |

|---|---|---|---|

| L-Tyrosine | Radioactive (e.g., 14C) | Serves as the primary precursor; two molecules are incorporated to form the hydrastine skeleton. | mcmaster.camcmaster.ca |

| Dopamine | Radioactive (e.g., 14C) | Efficiently and specifically incorporated, confirming it as a key intermediate derived from tyrosine. | mcmaster.caresearchgate.net |

| L-Phenylalanine | Radioactive | Investigated as a potential precursor for isoquinoline alkaloids. | researchgate.net |

| Glucose | Radioactive | Used to trace the general metabolic activity and carbon flow within the plant. | researchgate.net |

Enzymatic Steps and Proposed Biosynthetic Intermediates

The biosynthesis of hydrastine is a branch of the well-characterized benzylisoquinoline alkaloid (BIA) pathway. While hydrastinine itself is formed by the oxidative cleavage of hydrastine, the enzymatic steps lead to the formation of its natural precursor. mcmaster.ca The pathway is shared with berberine biosynthesis up to the intermediate (S)-canadine.

The proposed biosynthetic sequence is as follows:

Formation of (S)-Norcoclaurine: The pathway initiates with the condensation of two tyrosine derivatives: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). This reaction is catalyzed by norcoclaurine synthase (NCS) to form the central BIA precursor, (S)-norcoclaurine. nih.gov

Conversion to (S)-Reticuline: (S)-Norcoclaurine undergoes a series of methylation and hydroxylation steps. These include reactions catalyzed by O-methyltransferases (OMTs) and N-methyltransferases (NMTs), as well as cytochrome P450 monooxygenases, to yield the pivotal branch-point intermediate, (S)-reticuline. nih.gov

Formation of the Berberine Bridge: (S)-Reticuline is converted to (S)-scoulerine by the berberine bridge enzyme (BBE) , which forms the methylenedioxy bridge characteristic of this class of alkaloids. mdpi.com

Synthesis of (S)-Canadine: (S)-Scoulerine is then methylated by (S)-scoulerine 9-O-methyltransferase (SOMT) to form (S)-tetrahydrocolumbamine. This is followed by a cyclization reaction catalyzed by a cytochrome P450 enzyme, canadine synthase (CAS) , to yield (S)-canadine (also known as tetrahydroberberine). nih.govmdpi.com

Final Steps to Hydrastine: The exact enzymatic steps converting (S)-canadine to hydrastine are not as well-defined as the preceding steps. It is proposed that this conversion involves hydroxylations and the formation of the lactone ring that characterizes phthalideisoquinoline alkaloids like hydrastine.

The final step to produce hydrastinine from its precursor is not biosynthetic but rather a chemical conversion. The oxidation of hydrastine results in the cleavage of the molecule to yield hydrastinine and opianic acid. mcmaster.ca

| Intermediate | Enzyme | Enzyme Class | Function |

|---|---|---|---|

| Dopamine + 4-HPAA | Norcoclaurine Synthase (NCS) | Condensing Enzyme | Forms the core BIA skeleton, (S)-norcoclaurine. |

| (S)-Norcoclaurine | Various OMTs, NMTs, P450s | Transferases, Oxidoreductases | Converts (S)-norcoclaurine to the branch-point intermediate (S)-reticuline. |

| (S)-Reticuline | Berberine Bridge Enzyme (BBE) | Oxidase | Forms the methylenedioxy bridge, yielding (S)-scoulerine. |

| (S)-Scoulerine | (S)-scoulerine 9-O-methyltransferase (SOMT) | Methyltransferase | Methylates (S)-scoulerine. |

| (S)-Tetrahydrocolumbamine | Canadine Synthase (CAS) | Cytochrome P450 Monooxygenase | Cyclizes the intermediate to form (S)-canadine. |

| (S)-Canadine | (Proposed) Hydroxylases, Oxidases | - | Leads to the formation of the phthalideisoquinoline alkaloid, hydrastine. |

Genetic and Molecular Aspects of Biosynthetic Regulation

The genetic and molecular regulation of hydrastine biosynthesis in Hydrastis canadensis has not been fully elucidated. However, significant insights can be drawn from studies on BIA pathways in other plant species, such as opium poppy (Papaver somniferum) and Japanese goldthread (Coptis japonica). The biosynthesis of plant secondary metabolites, including alkaloids, is known to be tightly controlled at the transcriptional level by various families of transcription factors (TFs). nih.gov

The primary TF families implicated in regulating alkaloid biosynthesis are:

bHLH (basic helix-loop-helix): In Coptis japonica, a plant that produces large amounts of berberine, a unique transcription factor named CjbHLH1 was identified. This TF was shown to specifically activate the transcription of genes involved in isoquinoline alkaloid biosynthesis. nih.govscispace.com Homologs of CjbHLH1 have been found exclusively in plant species that produce this class of alkaloids, suggesting a conserved and specific regulatory role. scispace.com

WRKY: WRKY transcription factors are a large family of regulatory proteins in plants, known to be involved in various processes, including defense responses and secondary metabolism. In some species, WRKY TFs have been shown to regulate BIA pathway genes. frontiersin.org

MYB and AP2/ERF: These TF families are also major regulators of plant secondary metabolism. nih.govnih.gov They often work in concert with bHLH proteins and respond to developmental cues and environmental stimuli, such as jasmonate signaling, to coordinate the expression of biosynthetic genes. nih.gov

Transcriptome analyses in various berberine-producing species have successfully identified the genes encoding most of the biosynthetic enzymes in the BIA pathway. nih.govmaxapress.com The differential expression of these genes in different tissues (e.g., higher expression in roots and rhizomes) points towards a sophisticated, tissue-specific transcriptional regulatory network. shaverscreek.org It is highly probable that a similar network involving specific bHLH, WRKY, and other TFs governs the spatiotemporal biosynthesis of hydrastine in Hydrastis canadensis.

Advanced Synthetic Methodologies and Chemical Derivatization

Semisynthetic Routes from Naturally Derived Alkaloids

The most traditional and economically viable methods for producing hydrastinine involve the chemical transformation of more abundant, naturally occurring alkaloids, primarily hydrastine (B1673436) and berberine (B55584). These precursors are extracted from plants such as Hydrastis canadensis (Goldenseal).

From Hydrastine: The classic method for preparing hydrastinine is through the oxidative cleavage of hydrastine. researchgate.netcaymanchem.com This process typically involves treating hydrastine, or its hydrochloride salt, with an oxidizing agent. Mild oxidation, for instance with dilute nitric acid, cleaves the lactone ring in hydrastine. unlimitedsciences.org This reaction yields two main fragments: hydrastinine and opianic acid. unlimitedsciences.orgnasw.orgcdnsciencepub.com The efficiency of this transformation has made it a historically significant and practical route for hydrastinine production. caymanchem.com

From Berberine: Berberine, another protoberberine alkaloid found in Goldenseal and other plants, serves as an alternative starting material for hydrastinine. The conversion of berberine is more complex than that of hydrastine and involves a series of chemical degradation steps. Current time information in Bangalore, IN.mcmaster.ca A documented pathway involves:

Reaction of berberine with a Grignard reagent, such as benzylmagnesium bromide. Current time information in Bangalore, IN.

Subsequent reduction of the resulting dihydroberberine (B31643) derivative. Current time information in Bangalore, IN.

Hofmann degradation of the tetrahydroberberine (B1206132) intermediate to open one of the rings. Current time information in Bangalore, IN.mcmaster.ca

Finally, oxidation of the resulting product with an agent like sodium dichromate in acetic acid yields hydrastinine. Current time information in Bangalore, IN.mcmaster.ca

A German patent was also granted for a process to obtain hydrastinine from berberine, underscoring its viability as a precursor. ncats.io

| Starting Alkaloid | Key Reagent(s) | Primary Products |

| Hydrastine | Nitric Acid (HNO₃) | Hydrastinine, Opianic Acid |

| Berberine | 1. Benzylmagnesium bromide2. Sodium borohydride3. Methanolic KOH4. Sodium dichromate | Hydrastinine, 3,4-dimethoxy-2-styrylbenzaldehyde |

Total Synthesis Strategies and Enantioselective Approaches

The total synthesis of hydrastinine, building the molecule from simpler, non-alkaloid precursors, has been achieved through various strategies. These routes offer versatility and the potential for creating structurally diverse analogs. Hydrastinine possesses a chiral center at the C5 position, making enantioselective synthesis a critical aspect for accessing specific stereoisomers.

Key Starting Materials and Strategies: Total synthesis approaches have utilized various starting materials, including piperonal, safrole, and cotarnine. nasw.orgncats.io The synthetic history of hydrastinine is notably intertwined with that of 3,4-methylenedioxymethamphetamine (MDMA). In the early 20th century, the pharmaceutical company Merck developed a synthesis for methylhydrastinine, an analog of hydrastinine, to circumvent a patent held by Bayer. caymanchem.commerckgroup.comingentaconnect.com MDMA was an unnamed intermediate in this patented process. ingentaconnect.comresearchgate.net

Common strategies for constructing the core tetrahydroisoquinoline skeleton of hydrastinine rely on established named reactions:

Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline. mcmaster.caingentaconnect.com This intermediate can then be reduced to the corresponding tetrahydroisoquinoline. For hydrastinine synthesis, this would typically start from a derivative of homopiperonylamine. The reaction is most effective with electron-rich aromatic rings, such as the methylenedioxy-substituted ring in hydrastinine's precursor. ingentaconnect.com

Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline directly. acs.orgnih.gov It is a cornerstone of isoquinoline (B145761) alkaloid synthesis and operates through an electrophilic aromatic substitution mechanism. acs.orgmuseumoflost.com

Pomeranz-Fritsch Reaction: This method provides another route to the isoquinoline core, particularly for accessing 8-substituted derivatives, by condensing a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. museumoflost.com

A synthesis starting from safrole was developed by Kindler and Peschke, while Decker and others reported a synthesis from formylhomopiperonylamine. ncats.io

Enantioselective Approaches: Given that hydrastinine is a chiral molecule, controlling the stereochemistry during total synthesis is crucial. While specific literature detailing the enantioselective total synthesis of hydrastinine itself is sparse, methods developed for related isoquinoline alkaloids are directly applicable. Asymmetric synthesis of these compounds often employs chiral auxiliaries, chiral catalysts, or chemoenzymatic strategies to establish the stereocenter. cdnsciencepub.com For instance, asymmetric transfer hydrogenation using a ruthenium catalyst has been used to create chiral tetrahydroisoquinolines with high enantiomeric excess (ee). wikidoc.org Such methodologies could be adapted to produce either the (R)- or (S)-enantiomer of hydrastinine, allowing for stereospecific pharmacological studies.

Design and Synthesis of Hydrastinine Analogs and Novel Derivatives

The chemical scaffold of hydrastinine has been modified to create analogs for various purposes, including the investigation of structure-activity relationships (SAR) and the development of compounds with novel properties.

Methylhydrastinine - A Historical Analog: The most historically significant analog is methylhydrastinine . In the early 1910s, Merck sought to market a styptic (hemostatic) agent to compete with Bayer's patented hydrastinine. merckgroup.comrsc.org Their strategy was to create a molecular variant, methylhydrastinine, which they believed might have similar or improved efficacy while not infringing on the existing patent. annualreviews.org The synthesis of this analog, starting from precursors like safrole, famously produced MDMA as a key, though at the time pharmacologically unexplored, intermediate. researchgate.netunlimitedsciences.orgnasw.org This endeavor represents a classic example of medicinal chemistry-driven analog design aimed at navigating intellectual property and potentially improving on a lead compound.

Other Derivatives: The hydrastinine structure allows for modifications at several positions, offering routes to diverse derivatives:

N-Substituents: The secondary amine in the tetrahydroisoquinoline ring can be alkylated or acylated to produce a range of N-substituted analogs.

Aromatic Ring Substitutions: Modifications to the aromatic portion of the molecule, though synthetically more challenging, could be explored to probe the electronic and steric requirements for biological activity.

C5-Position Modifications: The hydroxyl group at the C5 position is a key functional handle for derivatization or replacement.

The synthesis of such analogs is essential for developing a comprehensive understanding of the structure-activity relationships of the hydrastinine class of compounds and for designing new molecules with tailored pharmacological profiles. museumoflost.com For example, hydrastinine has been used as a starting material in condensation reactions to synthesize more complex, stereoisomeric alkaloid analogs.

Mechanistic Pharmacology at the Molecular and Cellular Level

Modulation of Drug Metabolizing Enzymes

Hydrastinine's interaction with drug-metabolizing enzymes is a key aspect of its pharmacological profile, particularly its effects on the Cytochrome P450 (CYP) superfamily.

Cytochrome P450 Isoform Inhibition and Mechanistic Characterization

Research has demonstrated that hydrastinine exhibits selective inhibitory activity towards specific Cytochrome P450 isoforms. In vitro studies using human liver microsomes have shown that hydrastinine is a moderate inhibitor of CYP2D6. nih.gov Conversely, the same studies revealed that hydrastinine has no discernible inhibitory effect on the activities of CYP2C9 or CYP3A4/5. nih.gov

The mechanism behind this inhibition is linked to hydrastinine's chemical structure. Like its parent compound hydrastine (B1673436) and the related alkaloid berberine (B55584), hydrastinine possesses a methylenedioxyphenyl ring. nih.govnih.gov This structural feature is a known alert for the potential to inactivate P450 enzymes through the formation of a metabolic intermediate complex, leading to a more complex inhibitory profile than simple reversible inhibition. nih.govnih.gov

Time-Dependent Inhibition Kinetics and Reversibility Studies

The interaction between hydrastinine and CYP2D6 is characterized by time-dependent inhibition (TDI). nih.gov This means the inhibitory effect increases when the compound is pre-incubated with the enzyme system before the substrate is added. evotec.com This type of mechanism-based inhibition involves the metabolic activation of the inhibitor to a reactive species that then inactivates the enzyme. evotec.com

Kinetic studies have been conducted to quantify the inactivation of CYP2D6 by hydrastinine. These experiments have determined the maximal rate of enzyme inactivation at a saturating concentration of the inhibitor (kinact) and the concentration of the inhibitor that produces half of the maximal inactivation rate (KI). For hydrastinine's inhibition of CYP2D6, these values have been reported as KI = 37 μM and kinact = 0.049 min−1. nih.govnih.govresearchgate.netresearchgate.netresearcher.life

Table 1: Kinetic Parameters of CYP2D6 Inhibition by Hydrastinine

| Enzyme | Inhibitor | KI (μM) | kinact (min-1) | Reference |

|---|---|---|---|---|

| CYP2D6 | Hydrastinine | 37 | 0.049 | nih.govnih.gov |

Interactions with Membrane Transporter Systems

Hydrastinine's potential to interact with various membrane transporters, which are crucial for the absorption, distribution, and excretion of substances, has been evaluated in vitro.

Inhibition of Efflux Transporters (e.g., P-glycoprotein, Breast Cancer Resistance Protein)

Efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), play a significant role in limiting the intracellular concentration of various compounds. Studies screening for the inhibitory effects of goldenseal alkaloids have found that hydrastinine has negligible inhibitory effects on these major efflux transporters. In a comprehensive screening, hydrastinine demonstrated an IC50 value of ≥80 μM against all tested transporters, which included BCRP. nih.gov In the same study, no significant inhibition was observed for P-glycoprotein. nih.gov

Interaction with Organic Anion and Cation Uptake Transporters (e.g., OATPs, OCTs)

Similar to its interaction with efflux transporters, hydrastinine has shown a lack of significant inhibition against key uptake transporters. These transporters, including Organic Anion Transporting Polypeptides (OATPs) and Organic Cation Transporters (OCTs), are vital for the uptake of drugs and endogenous molecules into cells, particularly in the liver and kidney.

In vitro assays revealed that hydrastinine had negligible inhibitory effects on a range of uptake transporters, including OAT1, OAT3, OCT1, OCT2, OATP1B1, and OATP1B3, with reported IC50 values of ≥80 μM. nih.gov While other goldenseal alkaloids, such as berberine and (-)-β-hydrastine, showed some inhibitory activity against certain transporters, the effect of hydrastinine was consistently minimal across the panel of transporters evaluated. nih.gov

Table 2: In Vitro Inhibitory Activity of Hydrastinine on Membrane Transporters

| Transporter | Type | IC50 (μM) | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | Efflux | Inhibition Not Observed | nih.gov |

| Breast Cancer Resistance Protein (BCRP) | Efflux | ≥80 | nih.gov |

| Organic Anion Transporter 1 (OAT1) | Uptake | ≥80 | nih.gov |

| Organic Anion Transporter 3 (OAT3) | Uptake | ≥80 | nih.gov |

| Organic Cation Transporter 1 (OCT1) | Uptake | ≥80 | nih.gov |

| Organic Cation Transporter 2 (OCT2) | Uptake | ≥80 | nih.gov |

| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Uptake | ≥80 | nih.gov |

| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | Uptake | ≥80 | nih.gov |

Effects on Neurotransmitter Biosynthesis and Receptor Systems (e.g., Dopamine)

The influence of hydrastinine on neurotransmitter systems, particularly the dopaminergic system, has been explored, revealing a different profile from its precursor, hydrastine.

Investigations into the effects of hydrastine derivatives on dopamine (B1211576) biosynthesis in PC12 cells, a cell line used in neurological research, have shown that hydrastinine hydrochloride does not reduce dopamine content. thieme-connect.combiocrick.com This is in stark contrast to its parent compound, (-)-β-hydrastine, which has been shown to inhibit dopamine biosynthesis by targeting the enzyme tyrosine hydroxylase. thieme-connect.comtoku-e.com

While it may not affect dopamine synthesis, other research suggests that hydrastinine may interact directly with dopamine receptors. One study indicated that hydrastinine exhibits dopamine receptor blocking activity. This was based on findings from a receptor binding study and its ability to antagonize apomorphine-induced rotations in an animal model, which is a test used to assess dopamine receptor antagonism. biocrick.com

Characterization of Cellular Signaling Pathway Modulation

The mechanistic pharmacology of hydrastinine at the cellular level involves the modulation of specific signaling pathways, which are critical for various cellular processes, including cell survival, proliferation, and programmed cell death. Research has particularly highlighted its role in the context of cancer, specifically Acute Myeloid Leukemia (AML), and its historical use as a hemostatic agent points to effects on smooth muscle signaling.

Modulation of Ferroptosis and IL2RA Signaling in Acute Myeloid Leukemia (AML)

Recent research has uncovered a significant synergistic effect of hydrastinine when used in combination with β-sitosterol in targeting AML cells. researchgate.netresearchgate.net This anti-leukemic activity is linked to the modulation of ferroptosis, an iron-dependent form of regulated cell death, and the targeting of the Interleukin-2 Receptor Alpha (IL2RA). researchgate.netresearchgate.netopenaccessjournals.comnih.gov

A 2023 study demonstrated that while the role of hydrastinine alone in tumors was largely unclear, its combination with β-sitosterol significantly inhibited the growth of AML cells. researchgate.net The primary mechanism identified was the enhancement of AML cell sensitivity to ferroptosis inducers. researchgate.netresearchgate.net Ferroptosis is a distinct form of cell death characterized by the accumulation of lipid-based reactive oxygen species, driven by iron. researchgate.netopenaccessjournals.comnih.gov The study showed that the combined application of hydrastinine and β-sitosterol could significantly elevate the levels of ferroptosis in AML cells. researchgate.net

A key molecular target implicated in this synergistic effect is the Interleukin-2 Receptor Alpha (IL2RA), a protein that plays a significant role in AML. researchgate.net The therapeutic efficacy of hydrastinine was found to have a high positive correlation with the expression level of IL2RA; higher IL2RA expression was associated with a lower half-inhibitory concentration (IC50) of hydrastinine, indicating increased sensitivity. researchgate.net It is proposed that hydrastinine and β-sitosterol collaboratively modulate the expression of IL2RA, leading to a synergistic inhibition of AML development. researchgate.net

The IL2RA is a critical component of the high-affinity IL-2 receptor. sinobiological.com Activation of this receptor typically initiates several downstream signaling cascades crucial for cell proliferation and survival, including:

The JAK-STAT pathway wikipedia.orgbio-rad.com

The PI3K/Akt/mTOR pathway wikipedia.org

The Ras/Raf/MEK/ERK (MAPK) pathway wikipedia.orgbio-rad.com

The modulation of IL2RA by hydrastinine suggests an interference with these vital pro-survival pathways in AML cells. The synergistic partner, β-sitosterol, has been independently shown to deactivate the PI3K/Akt signaling pathway in other cancer models, a pathway known to be a negative regulator of ferroptosis. frontiersin.orgnih.gov This suggests a multi-faceted attack on cancer cell signaling, where hydrastinine targets the IL2RA axis while β-sitosterol potentially inhibits downstream pro-survival signals like Akt, thereby sensitizing the cells to ferroptotic death.

Table 1: Research Findings on Hydrastinine's Cellular Signaling Modulation in AML

| Finding | Cellular Context | Key Molecular Targets/Pathways | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Synergistic Inhibition of Cell Growth | Acute Myeloid Leukemia (AML) Cells | IL2RA, Ferroptosis Pathway | Hydrastinine, in combination with β-sitosterol, significantly inhibits the growth of AML cells. | researchgate.netresearchgate.net |

| Enhanced Sensitivity to Ferroptosis | Acute Myeloid Leukemia (AML) Cells | Ferroptosis Pathway | The combination of hydrastinine and β-sitosterol improves the drug sensitivity of AML cells to ferroptosis inducers. | researchgate.netresearchgate.net |

Modulation of Smooth Muscle Contraction Signaling

Historically, hydrastinine was patented and used as a hemostatic agent, particularly for its ability to induce uterine contractions. ncats.io Early pharmacological studies suggested a dual mechanism of action: a direct effect on smooth muscle cells and an indirect action mediated through sympathetic innervation. ncats.io

The principal signaling pathway governing smooth muscle contraction is initiated by an increase in the cytosolic concentration of calcium ions (Ca2+). genome.jpnih.gov This increase in intracellular Ca2+ leads to its binding with calmodulin (CaM). The resulting Ca2+-CaM complex activates myosin light-chain kinase (MLCK), which then phosphorylates the myosin light chain. genome.jpnih.gov This phosphorylation event is the critical step that enables the interaction between myosin and actin filaments, leading to muscle contraction. nih.gov

While direct modern studies on hydrastinine's specific modulation of the Ca2+-CaM-MLCK pathway are scarce, its observed physiological effects are consistent with an interaction at some level of this cascade, either by promoting Ca2+ influx or by sensitizing the contractile apparatus to calcium. The suggested influence on sympathetic innervation implies a potential interaction with adrenergic receptors on smooth muscle cells, which can also modulate intracellular Ca2+ levels and contractile state. ncats.io

Analytical Chemistry Approaches in Research

Chromatographic Techniques for Separation and Quantification in Complex Matrices

Chromatographic methods are paramount for isolating and quantifying Hydrastinine, particularly within the complex mixtures found in plant extracts and dietary supplements. High-Performance Liquid Chromatography (HPLC) is the most frequently utilized technique, offering various approaches for effective separation.

Several HPLC methods have been developed, often differing in their stationary phases, mobile phases, and detection wavelengths. One established method employs a Zorbax Eclipse-XDB column with an isocratic mobile phase consisting of 10 mM ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (70:30, v/v) at a flow rate of 1.0 mL/min, with UV detection at 235 nm. This method has demonstrated linearity for Hydrastinine in the concentration range of approximately 4–80 μg/mL researchgate.nettandfonline.comresearchgate.net. Another HPLC approach utilizes a Phenomenex Luna C18 column with a mobile phase gradient of solvent A (100 mM sodium acetate/acetic acid, pH 4.0) and solvent B (acetonitrile/methanol; 90:10, v/v), with UV detection at 290 nm researchgate.net.

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced speed and resolution. Methods using UPLC systems, such as the Waters Acquity UPLC BEH Shield RP18 column, often employ gradient elution with mobile phases containing ammonium formate (B1220265) and acetonitrile with formic acid. For Hydrastinine, a detection wavelength of 344 nm is commonly used in these UPLC analyses biocrick.com. Complementary UPLC-UV-MS methods, utilizing C18 columns and mobile phases of ammonium formate and acetonitrile with formic acid, are also employed for the simultaneous identification and quantification of Hydrastinine and other related alkaloids thieme-connect.com. Gas Chromatography (GC) has been noted as a suitable technique for Hydrastinine analysis, and Gas Chromatography-Mass Spectrometry (GC-MS) has been applied for identifying non-alkaloid constituents in goldenseal extracts biocrick.comsigmaaldrich.com. Additionally, Thin-Layer Chromatography (TLC) has been reported for the qualitative detection of Hydrastinine researchgate.netncats.io.

Table 1: Selected HPLC Methods for Hydrastinine Analysis

| Column Type | Mobile Phase Composition | Detection Wavelength (nm) | Elution Mode | Reference(s) |

| Zorbax Eclipse-XDB | 10 mM Ammonium Acetate / Acetonitrile (70:30, v/v) | 235 | Isocratic | researchgate.nettandfonline.comresearchgate.net |

| Phenomenex Luna C18 | Solvent A: 100 mM Sodium Acetate/Acetic Acid (pH 4.0); Solvent B: Acetonitrile/Methanol (90:10, v/v) | 290 | Gradient | researchgate.net |

| Waters Acquity UPLC BEH Shield RP18 | Ammonium Formate & Acetonitrile containing Formic Acid (gradient elution) | 344 | Gradient | biocrick.com |

| C18 | Solvent A: 50 mM Ammonium Formate (pH 3.3); Solvent B: Acetonitrile (0.05% Formic Acid) | UV/PDA/MS | Gradient | thieme-connect.com |

| Newcrom R1 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Not specified | Not specified | sielc.com |

Note: Detection wavelengths can vary based on the specific analytical objective and the presence of other co-eluting compounds.

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques play a vital role in confirming the structure of Hydrastinine and assessing its purity. Mass Spectrometry (MS), particularly when coupled with chromatographic separation techniques like LC-MS and UPLC-MS, provides crucial data for structural elucidation and the identification of metabolites researchgate.netbiocrick.comthieme-connect.com. High-resolution mass spectra are instrumental in supporting structural assignments biocrick.com. LC-MS/MS methods, employing electrospray ionization (ESI) and selective ion recording (SIR), allow for the confirmation of Hydrastinine's identity by analyzing specific ion transitions, such as the [M+H-18]+ ion in positive ion mode thieme-connect.com. The fragmentation patterns generated during MS/MS analysis are valuable for detailed structural investigations scispace.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1D ¹H NMR, is a powerful tool for both identifying and quantifying compounds within complex matrices, including plant extracts containing Hydrastinine researchgate.net. High-field ¹H NMR (400 or 600 MHz) is particularly effective for the quantification of alkaloids, as their characteristic spectral signals are well-resolved, and the quantitative results often correlate well with those obtained via chromatographic methods researchgate.net. Ultraviolet-Visible (UV-Vis) spectroscopy is widely employed for detection in HPLC analyses and for quantitative measurements. Hydrastinine exhibits characteristic absorption maxima, with reported wavelengths including 235 nm, 290 nm, 296 nm (identified as a maximum UV absorption wavelength), and 344 nm, depending on the specific chromatographic method and analytical context researchgate.nettandfonline.comresearchgate.netresearchgate.netbiocrick.comresearchgate.net. UV-Vis spectroscopy serves as a versatile technique for chemical identification, quantification, and purity assessment across various scientific fields thermofisher.com. Infrared (IR) spectroscopy has also been mentioned in conjunction with UV and NMR for providing additional structural support biocrick.com.

Table 2: Reported UV-Vis Absorption Maxima for Hydrastinine

| Wavelength (nm) | Description | Reference(s) |

| 235 | Detection wavelength utilized in certain isocratic HPLC methods. | researchgate.nettandfonline.comresearchgate.net |

| 290 | Detection wavelength employed in specific gradient HPLC methods. | researchgate.net |

| 296 | Identified as a maximum UV absorption wavelength for Hydrastinine. | researchgate.net |

| 344 | Detection wavelength used for Hydrastinine and other alkaloids in UPLC analyses. | biocrick.com |

Application as an Analytical Standard in Chemical and Material Science Research

Hydrastinine serves as a critical analytical standard in chemical research, particularly for the accurate analysis of Hydrastis canadensis and related natural products. Its availability at high purity levels (typically ≥98%) makes it an essential reference material for developing and validating quantitative analytical methods biocrick.comchemfaces.com. Companies offer Hydrastinine as a certified analytical standard, facilitating its use in various research applications, including chemical analysis and the quality control of herbal supplements sigmaaldrich.comnacchemical.com. The use of Hydrastinine as a standard is indispensable for ensuring the reliability and accuracy of its identification and quantification in complex biological and chemical matrices, thereby supporting advancements in natural product chemistry and pharmaceutical analysis.

Compound Name List:

Hydrastinine

Hydrastinine hydrochloride

Palmatine

Canadine

Coptisine

Jatrorrhizine

Berberastine

Tetrahydroberberastine

Canadaline

5-Hydroxyomeprazole

IPDI-DBA-d9 Oligomers Standard

Azithromycin

Epicatechin

Dodecylamine

β-Acetyldigoxin

Methylenedioxymethamphetamine (MDMA)

Preclinical Pharmacokinetic and Disposition Studies

Absorption and Distribution Dynamics in In Vitro and Animal Models

In Vitro Studies: Hydrastinine has been evaluated in vitro for its potential to inhibit key drug uptake transporters. Specifically, studies have assessed its interaction with organic cation transporter 3 (OCT3), plasma membrane monoamine transporter (PMAT), and thiamine (B1217682) transporter 2 (THTR2) using human embryonic kidney 293 cells overexpressing these transporters. In these assays, Hydrastinine demonstrated minimal inhibitory effects on these transporters. At tested concentrations, it inhibited OCT3, PMAT, and THTR2 by less than 40%. This suggests that Hydrastinine, when tested alone, has a low capacity to inhibit these specific transporters, which are important for the absorption and distribution of various xenobiotics. nih.govwsu.edu

Animal Models: Limited direct in vivo data on the absorption and distribution dynamics of Hydrastinine in animal models is available. Studies involving Goldenseal extract in mice, which contains Hydrastinine, have focused on its impact on the pharmacokinetics of other drugs, such as metformin (B114582). These studies have indicated that while Goldenseal extract can influence drug disposition, the specific contribution of Hydrastinine to absorption and distribution processes in vivo remains less defined compared to other constituents like berberine (B55584). nih.govwsu.edu Further research is needed to elucidate the tissue distribution, protein binding, and absorption rates of Hydrastinine in various animal models.

Metabolic Transformations and Identification of Metabolites in Preclinical Systems

Information regarding the specific metabolic transformations and identification of metabolites for Hydrastinine in preclinical systems is scarce in the reviewed literature. While Hydrastinine is known to be present in Goldenseal, detailed studies on its biotransformation pathways in preclinical models are not extensively documented.

Elimination Pathways in Preclinical Models

The primary elimination pathway for Hydrastinine is generally considered to be renal excretion, as indicated by its classification. wikipedia.org However, detailed preclinical studies quantifying the extent and rate of elimination through renal or other routes (e.g., biliary excretion) in animal models are limited.

For the related compound Hydrastine (B1673436), very little was excreted unchanged in the urine in human studies, suggesting significant presystemic metabolism or distribution into other tissues. researchgate.net Whether Hydrastinine follows a similar pattern of extensive metabolism prior to or during excretion in preclinical models requires further investigation.

Bioavailability Considerations in Non-Human Biological Systems

Direct quantitative data on the bioavailability of Hydrastinine in non-human biological systems (animal models) is not extensively reported in the provided literature. While the in vitro transporter inhibition data suggests a low potential for significant interaction with certain uptake transporters, this does not directly translate to a measure of oral bioavailability. nih.govwsu.edu

General challenges in translating natural product compounds from in vitro to in vivo studies often include issues with chemical stability, low absorption, and consequently, poor bioavailability, which can necessitate higher doses and potentially lead to toxicity. frontiersin.org Without specific preclinical pharmacokinetic studies measuring plasma concentrations after oral administration in animal models, the bioavailability of Hydrastinine remains an area requiring further dedicated research.

Compound List

Hydrastinine

Hydrastine

Berberine

(–)-β-hydrastine

Canadine

Palmatine

Organic cation transporter 3 (OCT3)

Plasma membrane monoamine transporter (PMAT)

Thiamine transporter 2 (THTR2)

Computational Chemistry and Cheminformatics Applications

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. meilerlab.orgresearchgate.net These models are fundamental in drug discovery for predicting the activity of new compounds and optimizing lead structures. meilerlab.orgresearchgate.net

While extensive QSAR and QSPR studies have been conducted on various classes of alkaloids, specific and detailed modeling focused solely on hydrastinine and its derivatives is not extensively documented in publicly available literature. However, the principles of QSAR/QSPR are broadly applicable. For a molecule like hydrastinine, a QSAR study would typically involve the following steps:

Data Collection: A dataset of hydrastinine analogs with their corresponding measured biological activities (e.g., IC50 values for enzyme inhibition) would be compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These can include 1D descriptors (e.g., molecular weight, logP), 2D descriptors (e.g., topological indices), and 3D descriptors (e.g., molecular shape).

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms like support vector machines and random forests would be used to build a mathematical model relating the descriptors to the activity. researchgate.net

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques. nih.gov

Such models could be instrumental in designing novel hydrastinine derivatives with enhanced potency or selectivity for a specific biological target.

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations are a powerful tool for investigating the electronic structure, geometry, and reactivity of molecules. usc.edujseepublisher.com These methods can provide detailed insights into the conformational preferences and chemical behavior of compounds like hydrastinine.

Conformational Analysis: The three-dimensional structure of a molecule is crucial for its interaction with biological targets. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. iupac.org For hydrastinine, quantum chemical methods such as Density Functional Theory (DFT) can be employed to:

Optimize the geometry of different possible conformers.

Calculate the relative energies of these conformers to determine their populations at a given temperature.

Analyze the intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations. nih.gov

Understanding the preferred conformation of hydrastinine is essential for interpreting its biological activity and for its use in molecular docking studies.

Reactivity Prediction: Quantum chemical calculations can also predict the reactivity of a molecule by analyzing its electronic properties. scienceopen.comrsc.org For hydrastinine, this could involve:

Frontier Molecular Orbital (FMO) Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's susceptibility to electrophilic and nucleophilic attack. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping: MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich and electron-poor regions that are prone to interaction with other molecules. mdpi.com

Calculation of Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be calculated to quantify the molecule's reactivity. mdpi.com

These computational approaches can help in understanding the metabolic pathways of hydrastinine and in predicting its potential interactions with biological macromolecules. arxiv.org

Physiologically Based Pharmacokinetic (PBPK) Modeling for Prediction of Exposure

Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. researchgate.net These models integrate physicochemical properties of the compound with physiological and anatomical information of the species to predict its concentration-time profile in various tissues. researchgate.net

While specific PBPK models for hydrastinine are not extensively detailed in the literature, models have been developed for the major alkaloids found in goldenseal, such as berberine (B55584) and hydrastine (B1673436). researchgate.netresearchgate.net These models often consider the inhibitory effects of these alkaloids on cytochrome P450 (CYP) enzymes, particularly CYP3A. researchgate.netwsu.edu Given that hydrastinine is a constituent of goldenseal and shares structural similarities with other alkaloids, the PBPK modeling approaches used for them are relevant. researchgate.netnih.gov

A PBPK model for hydrastinine would typically incorporate:

Compound-specific data: Physicochemical properties (e.g., molecular weight, pKa, logP), in vitro metabolism data (e.g., clearance rates from liver microsomes), and transporter interaction data. nih.gov

System-specific data: Physiological parameters of the species of interest (e.g., organ volumes, blood flow rates, enzyme abundance).

Such a model could predict the systemic and tissue-level exposure to hydrastinine, and explore potential drug-drug interactions. researchgate.net For instance, PBPK simulations have been used to predict the impact of goldenseal extract on the pharmacokinetics of drugs metabolized by CYP3A. researchgate.net

Table 1: Parameters Typically Included in a PBPK Model for an Alkaloid like Hydrastinine

| Parameter Category | Examples |

|---|---|

| Physicochemical | Molecular Weight, pKa, logP, Solubility |

| Absorption | Permeability, Gastric emptying time |

| Distribution | Tissue-plasma partition coefficients, Plasma protein binding |

| Metabolism | Intrinsic clearance (CLint), Enzyme kinetics (Km, Vmax) |

| Excretion | Renal clearance, Biliary clearance |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction between a small molecule (ligand) and a biological macromolecule (target), such as a protein or nucleic acid. iitm.ac.inresearchgate.net

Molecular Docking: Molecular docking predicts the preferred binding orientation and affinity of a ligand to a target protein. uef.fi This method has been applied to investigate the potential therapeutic targets of hydrastinine. For example, a study on acute myeloid leukemia (AML) used molecular docking to explore the interaction of hydrastinine with oncogenes. researchgate.netresearchgate.net In another study related to COVID-19, hydrastinine was docked into the main protease of SARS-CoV-2 to evaluate its potential as an inhibitor. nih.gov

The general workflow for a molecular docking study of hydrastinine involves:

Preparation of the 3D structure of hydrastinine and the target protein. nih.gov

Defining the binding site on the target protein.

Using a docking algorithm to generate and score different binding poses of hydrastinine in the active site.

Analyzing the top-ranked poses to identify key interactions, such as hydrogen bonds and hydrophobic contacts.

Table 2: Example of Molecular Docking Results for Hydrastinine with a Hypothetical Target

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -7.5 |

| Interacting Residues | TYR 120, PHE 250, LYS 88 |

| Hydrogen Bonds | 1 (with TYR 120) |

| Hydrophobic Interactions | Phenyl ring with PHE 250 |

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex over time, allowing for the assessment of its stability and the conformational changes that may occur upon binding. iitm.ac.inresearchgate.net An MD simulation starts with the docked complex and calculates the trajectory of all atoms over a specific period by solving Newton's equations of motion. iitm.ac.in

For a hydrastinine-protein complex, MD simulations can be used to:

Assess the stability of the binding pose obtained from docking.

Calculate the binding free energy, which is a more accurate measure of binding affinity.

Investigate the role of water molecules in the binding interface.

Observe conformational changes in the protein induced by hydrastinine binding.

These computational methods are invaluable for rationalizing the biological activity of hydrastinine and for guiding the design of more potent and selective analogs.

Emerging Research Frontiers and Future Directions

Investigation of Novel Molecular Targets and Biological Interactions

Recent research has moved beyond hydrastinine's traditional applications to investigate its interactions with specific molecular targets, revealing potential new therapeutic applications. Studies have identified several transporters and enzymes that are inhibited by hydrastinine, suggesting its role in modulating various cellular pathways.

Key molecular targets identified in recent studies include solute carrier (SLC) transporters and organic cation transporters (OCTs). ncats.ioresearchgate.net Specifically, hydrastinine has been shown to inhibit the organic cation transporter 3 (OCT3), the plasma membrane monoamine transporter (PMAT), and the thiamine (B1217682) transporter 2 (THTR2). researchgate.net It also acts as an inhibitor for the solute carrier organic anion transporter family members 1B1 and 1B3. ncats.io Furthermore, a pan-cancer analysis suggested a significant inverse relationship between the expression of SLC2A1 and the drug sensitivity of hydrastinine HCl, pointing towards another potential area of interaction. nih.gov

A 2023 study highlighted a synergistic effect between hydrastinine and β-sitosterol in targeting Acute Myeloid Leukemia (AML) cells. researchgate.net This research, utilizing network pharmacology and molecular docking, suggested that the combination could improve the sensitivity of AML cells to ferroptosis inducers. researchgate.net The study pointed towards oncogenes such as CAS9 and PON1 as potential targets of the synergistic combination. researchgate.net Other research into the constituent alkaloids of Goldenseal (Hydrastis canadensis), from which hydrastinine is derived, has noted that these compounds, which feature methylenedioxyphenyl rings, have the potential to inactivate cytochrome P450 (P450) enzymes. biocrick.comresearchgate.net The inhibitory effects of hydrastine (B1673436) derivatives on dopamine (B1211576) biosynthesis in PC12 cells have also been reported, with some derivatives showing significant activity while hydrastinine hydrochloride did not reduce dopamine content under the tested conditions. biocrick.com

Identified Molecular Targets of Hydrastinine

| Target | Interaction Type | Potential Implication | Reference |

|---|---|---|---|

| Solute Carrier Organic Anion Transporter Family Member 1B1 (SLCO1B1) | Inhibitor | Modulation of drug transport and metabolism | ncats.io |

| Solute Carrier Organic Anion Transporter Family Member 1B3 (SLCO1B3) | Inhibitor | Modulation of drug transport and metabolism | ncats.io |

| Organic Cation Transporter 3 (OCT3) | Inhibitor | Alteration of metformin (B114582) and other substrate pharmacokinetics | researchgate.net |

| Plasma Membrane Monoamine Transporter (PMAT) | Inhibitor | Modulation of monoamine neurotransmitter levels | researchgate.net |

| Thiamine Transporter 2 (THTR2) | Inhibitor | Impact on thiamine homeostasis | researchgate.net |

| Solute Carrier Family 2 Member 1 (SLC2A1) | Associated with drug sensitivity | Potential biomarker for cancer therapy | nih.gov |

| Cytochrome P450 (CYP) Enzymes | Potential Inactivator | Risk of drug-drug interactions | biocrick.comresearchgate.net |

Role as an Intermediary Compound in Complex Organic Syntheses

Hydrastinine is a semi-synthetic alkaloid derived from the hydrolysis of hydrastine, a more complex molecule found in nature. wikipedia.orgwikipedia.org This foundational role places it as a key compound in the landscape of isoquinoline (B145761) alkaloid chemistry. Its unique tetrahydroisoquinoline core structure has been utilized as an intermediate or a structural model in the synthesis of other complex organic molecules.

One of the most notable historical instances of its role as a synthetic intermediate is linked to the first synthesis of methylenedioxymethamphetamine (MDMA). wikipedia.org The process was originally aimed at producing methylhydrastinine, a methylated analog of hydrastinine, and MDMA was synthesized as an intermediate in this pathway. wikipedia.orgoup.com This highlights the value of the hydrastinine framework in accessing other psychoactive compounds.

More recent synthetic chemistry has focused on creating hydrastinine analogs and related isoquinoline alkaloids. For example, a concise and efficient synthesis of the isoquinoline alkaloids doryanine and oxyhydrastinine (B1199390) has been described, starting from 4,5-(methylenedioxy)homophthalic acid. researchgate.net This demonstrates the continued interest in the hydrastinine scaffold for accessing a variety of related natural and unnatural products. The principles of C-H bond functionalization are increasingly being applied in complex organic synthesis, offering new potential routes to modify the hydrastinine core and create novel derivatives. nih.gov Furthermore, its own biosynthesis from precursors like tyrosine has been a subject of study, which in turn informs synthetic strategies. mcmaster.cacdnsciencepub.com

Hydrastinine in Synthetic Chemistry

| Role | Target Molecule/Process | Significance | Reference |

|---|---|---|---|

| Precursor to Analog | Methylhydrastinine | Led to the first synthesis of MDMA as an intermediate. wikipedia.orgoup.com | wikipedia.orgoup.com |

| Structural Framework | Doryanine and Oxyhydrastinine | Demonstrates the utility of the core structure in synthesizing other isoquinoline alkaloids. researchgate.net | researchgate.net |

| Degradation Product | Biosynthesis of Hydrastine | Used to trace metabolic pathways by identifying labeled carbon atoms. mcmaster.ca | mcmaster.ca |

| Starting Material | Hydrazone Derivatives | The core structure can be modified to produce derivatives with potential biological activities. nih.gov | nih.gov |

Potential Applications in Advanced Materials Science and Engineering

While the application of hydrastinine itself in materials science is not yet an established field, the broader class of alkaloids and natural compounds to which it belongs is gaining attention for the creation of advanced materials. rpi.edu The unique structural and photophysical properties of these molecules open up possibilities for their use in novel technological applications.

One emerging area is the use of alkaloids as photosensitizers. mdpi.com Molecules with aromatic systems, like the isoquinoline scaffold of hydrastinine, can absorb light and transfer energy to generate reactive oxygen species. This property is the basis for antimicrobial photodynamic therapy but could potentially be harnessed in materials science for applications such as photocatalysis or the development of light-activated functional materials. mdpi.com For instance, research into aporphine (B1220529) alkaloids, which share structural similarities with hydrastinine, has shown that some can be potent photosensitizers. mdpi.com

Another frontier is the use of natural compounds in the "green synthesis" of metallic nanoparticles. frontiersin.org Plant extracts containing alkaloids and other phytochemicals can act as reducing and capping agents in the formation of nanoparticles, such as those made from silver (AgNPs). frontiersin.org This eco-friendly approach to nanomaterial synthesis is a key area of advanced materials research. rpi.edu Although direct studies using hydrastinine for this purpose have not been reported, its chemical nature suggests it could be a candidate for such bio-inspired material synthesis. The development of new materials often involves enhancing properties like conductivity, strength, or optical characteristics by precisely controlling composition and structure, an area where complex organic molecules could play a future role. rpi.edu

Methodological Advancements in Chemical Biology and Systems Pharmacology Research

Hydrastinine and its parent botanical source, Hydrastis canadensis (Goldenseal), are subjects of research employing advanced methodologies in chemical biology and systems pharmacology to understand their complex biological effects. These approaches aim to decipher the interactions of natural products within a biological system as a whole.

Systems pharmacology, which integrates quantitative analysis with experimental data, has been applied to study hydrastinine. A recent study on its synergistic effects with β-sitosterol in Acute Myeloid Leukemia (AML) utilized network pharmacology and molecular docking to build a predictive model of their combined action. researchgate.net This represents a shift from single-target analysis to understanding complex interactions within a disease network. researchgate.net Similarly, detailed pharmacokinetic studies that map the extensive metabolic pathways of related compounds like hydrastine provide crucial data for systems pharmacology models. researchgate.net These studies reveal how the body processes the parent compound into metabolites, including hydrastinine, which may have their own distinct biological activities. researchgate.netorganic-chemistry.org

Another innovative approach is biochemometrics, which links chemical composition data from metabolomics with bioassay results. researchgate.net In a case study on Goldenseal, this method was used to identify compounds that act synergistically to enhance the antimicrobial activity of the primary alkaloid, berberine (B55584). researchgate.net By creating "selectivity ratio" plots from untargeted mass spectrometry and bioassay data, researchers could pinpoint specific molecules in the complex extract that contributed most to the synergistic effect. researchgate.net While hydrastinine was a known component, this methodology allows for the discovery of novel active or synergistic compounds from complex mixtures, advancing the field of natural product research. researchgate.net

Q & A

Q. Tables for Key Methodological Parameters

| Assay Type | Key Parameters | Reporting Standard |

|---|---|---|

| Synthesis | Yield, Purity (HPLC), Stereochemical Confirmation | Beilstein Journal Guidelines |

| In Vitro Toxicity | IC₅₀, Cell Line, Exposure Duration | NIH Preclinical Checklist |

| In Vivo Efficacy | Dose, Route, Survival Rate, Biomarkers | ARRIVE Guidelines |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.